4-(Dimethylamino)chalcone
Overview
Description
4-(Dimethylamino)chalcone is a type of chalcone, a class of aromatic ketones that form the central core of many important biological compounds . Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties .
Synthesis Analysis
Chalcones, including 4-(Dimethylamino)chalcone, can be synthesized via a Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The synthesis of chalcones is still an attraction among organic chemists due to their open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)chalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of a dimethylamino group as a strong electron donor moiety combined with the effect of an electron donor from another aromatic end enhances its fluorescent emission via push-pull effects .Chemical Reactions Analysis
Chalcones, including 4-(Dimethylamino)chalcone, are structurally diverse and can easily cyclize to form various flavonoid compounds with different biological activities . They can also undergo a variety of chemical reactions, including oxidation, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)chalcone include strong emission, peaking around 512-567 nm with a mega-stokes shift in polar solvents . It also shows good photo-stability .Scientific Research Applications
Fluorescent Chemosensor for Cyanide Anions and Cell Imaging : A derivative of chalcone, 4-dimethylamino 4-fluorochalcone, has been identified as a fluorescent chemosensor with high selectivity for cyanide anions in the presence of iron(III) ions. Its application extends to fluorescence imaging in human glioma living cells, highlighting its potential in biological and environmental systems (Yang et al., 2015).
DNA Binding and Antimicrobial Properties : A novel chalcone, 5-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one (DMATP), and its metal complexes have shown the ability to intercalate with DNA and exhibit antimicrobial activity. The study also involved theoretical studies using DFT/B3LYP calculations (Atlam et al., 2018).
Fluorescent Sensor for Iron(III) Ions : The compound 4-dimethylamino 2,5-dihydroxy chalcone (DMADHC) has been developed as a sensitive optochemical sensor for Fe3+ ions. It exhibits fluorescence quenching upon interaction with Fe3+, indicating potential applications in iron ion detection in various contexts (Wei et al., 2011).
Photochromic Properties Tuning : The 4′-(dimethylamino)-7-hydroxyflavylium ion, a chalcone derivative, displays interesting photochromic properties influenced by pH levels. This feature allows for tuning color changes caused by photoirradiation, with potential applications in materials science (Moncada et al., 2004).
Inhibitory Activity in Macrophage Cell Line : Certain dimethylamino-chalcone derivatives have been found to inhibit nitric oxide synthase induction in the RAW 264.7 macrophage cell line, indicating their potential as anti-inflammatory agents (Rojas et al., 2002).
Photopolymerization and 3D/4D Applications : Chalcones, including derivatives of 4-(dimethylamino)chalcone, have been utilized in photoinitiating systems for the polymerization of certain materials. They exhibit potential in 3D/4D printing applications, demonstrating reversible shape-memory effects (Chen et al., 2021).
Antifungal Activity : Novel chalcone derivatives, including those with a dimethylamino group, have been synthesized and evaluated for antifungal activity. The study highlights the importance of specific substituents in enhancing antifungal properties (Illicachi et al., 2017).
Amyloid-β-Targeting Probe : Chalcone derivatives have been employed in the development of an amyloid-β-targeting probe, demonstrating potential for use in imaging and studying Alzheimer's disease (Mann et al., 2022).
Future Directions
Given the diverse biological activities of chalcones, including 4-(Dimethylamino)chalcone, further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . These studies could pave the way for the development of new therapeutic agents for the treatment of a variety of disorders .
properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPRWFMRVBCOB-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)chalcone | |
CAS RN |
1030-27-9 | |
Record name | Dimethylaminochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)chalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Dimethylaminochalcone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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